7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Description
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride is a complex heterocyclic compound characterized by a fused tetraaza-cyclopenta[b]naphthalen-9-ol core. Key structural features include:
- A bicyclic framework with four nitrogen atoms, enabling diverse hydrogen-bonding interactions.
- A pyrrolidin-2-yl substituent at position 2, contributing to conformational flexibility and basicity.
- An isopropyl group at position 7, enhancing steric bulk and lipophilicity.
- A hydrochloride salt formulation, improving aqueous solubility for pharmacological applications.
The compound’s structure has likely been resolved using crystallographic tools like SHELX, a widely adopted software suite for small-molecule refinement and structure solution .
Properties
IUPAC Name |
11-propan-2-yl-5-pyrrolidin-2-yl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.ClH/c1-10(2)20-7-5-12-11(9-20)16(22)21-15(18-12)8-14(19-21)13-4-3-6-17-13;/h8,10,13,17,19H,3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZLKGNKQQKDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride (CAS Number: 1361114-52-4) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of approximately 337.8 g/mol. The compound is typically available in a purity of around 95% and is utilized in various research applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H24ClN5O |
| Molecular Weight | 337.8 g/mol |
| Purity | 95% |
Recent studies have indicated that compounds similar to This compound may exhibit significant biological activities through various mechanisms. These include:
- Kinase Inhibition : Research on related derivatives has shown that they can act as inhibitors of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in cell death pathways. For instance, a derivative exhibited moderate RIP1 kinase inhibitory activity and effectively suppressed necroptotic cell death in both mouse and human cells .
- Anticancer Properties : Compounds within the same structural family have demonstrated anticancer activities against various human cancer cell lines. For example, pyrazolo derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
- Neuroprotective Effects : Some studies suggest that similar compounds may penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases such as multiple sclerosis .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of tetrahydro derivatives against human cancer cell lines MCF-7 (breast cancer) and K-562 (leukemia). The results indicated that certain derivatives showed significant cytotoxicity and were able to inhibit cell growth effectively. The structure-activity relationship (SAR) analysis provided insights into how specific modifications to the molecular structure enhanced biological activity .
Case Study 2: Neuroprotection in EAE Model
In an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, oral administration of a related compound at a dosage of 10 mg/kg twice daily significantly attenuated disease progression. This finding highlights the potential therapeutic applications of such compounds in treating neurodegenerative disorders .
Research Findings Summary
The biological activity of This compound appears promising based on its structural analogs and preliminary studies. Key findings include:
| Study Focus | Findings |
|---|---|
| Kinase Inhibition | Moderate RIP1 kinase inhibitory activity |
| Anticancer Activity | Significant cytotoxicity against MCF-7 and K-562 |
| Neuroprotection | Attenuated disease progression in EAE model |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tetraaza-cyclopenta[b]naphthalen-9-ol derivatives. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects: Pyrrolidine vs. Isopropyl vs. Thiophen-2-ylmethyl: The isopropyl group contributes to steric hindrance and moderate lipophilicity, while the thiophen-2-ylmethyl group in the analog introduces aromaticity, enhancing π-π interactions but reducing solubility .
Salt Formulation: The hydrochloride salt of the target compound significantly improves aqueous solubility compared to the neutral thiophene-containing analog, making it more suitable for intravenous administration .
Core Modifications :
Dithia-aza tetracyclic analogs (e.g., compounds from ) exhibit rigid, planar structures due to sulfur incorporation, which may limit their bioavailability despite favorable logP values.
Biological Implications: The hydroxyl group in 9-(4-hydroxyphenyl)-... The commercial availability of the thiophene analog () suggests its utility in early-stage drug discovery, though its neutral form may require formulation optimization.
Preparation Methods
Preparation of Key Intermediates
A common intermediate in related syntheses is ethyl 4-oxocyclohexanecarboxylate, which can be converted into various cyclohexane derivatives used as precursors for the tetraaza ring system.
- Formation of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate:
- React ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 20°C.
- Stir overnight, then extract with diethyl ether and dry to afford the spiro intermediate with a 65% yield.
- The product is a mixture of cis/trans isomers (65:35) as confirmed by 1H NMR analysis.
Cyclization and Ring Closure
- Employing a mixture of triisobutyl-tetraaza-phosphabicycloundecane ligands in acetonitrile at 0–20°C facilitates cyclization.
- The reaction of such ligands with trimethylsulphonium iodide and ethyl 4-oxocyclohexanecarboxylate yields a trans/cis mixture of the target ring system in about 60:40 ratio.
- Purification involves chromatography on silica gel with a gradient of ethyl acetate/cyclohexane to isolate the product as a colorless oil with a 65% yield.
Amination to Introduce Pyrrolidinyl Group
- Ethyl 4-oxocyclohexanecarboxylate can be converted to ethyl 4-aminocyclohexanecarboxylate by catalytic hydrogenation.
- This involves dissolving the oxo compound in methanol saturated with ammonia, adding 10% palladium on activated carbon catalyst, and stirring under hydrogen at 0–20°C for approximately 36 hours.
- The catalyst is removed by filtration, and the product is purified by silica gel chromatography, yielding the amino derivative necessary for further pyrrolidinyl ring construction.
Metalation and Functionalization
- Metalated anilide intermediates can be generated by reacting isonicotinamide with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-55 to -65°C).
- Subsequent reaction with ethyl 4-oxocyclohexanecarboxylate at similar low temperatures leads to diacid intermediates after aqueous quenching and phase separation.
- This step is critical for introducing nitrogen atoms into the ring system and preparing for final cyclization steps.
Final Salt Formation
- The hydrochloride salt is typically formed by treating the free base of the compound with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
- This step improves the compound’s stability, solubility, and ease of handling.
Data Table Summarizing Key Preparation Steps
| Step | Reactants & Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 4-oxocyclohexanecarboxylate + trimethylsulfoxonium iodide + potassium tert-butoxide in DMSO, 20°C overnight | Spirocyclization | 65 | Cis/trans 65:35 mixture; intermediate for ring system |
| 2 | Triisobutyl-tetraaza-phosphabicycloundecane + trimethylsulphonium iodide + ethyl 4-oxocyclohexanecarboxylate in acetonitrile, 0–20°C | Cyclization | 65 | Trans/cis 60:40 mixture; purified by silica gel chromatography |
| 3 | Ethyl 4-oxocyclohexanecarboxylate + ammonia + 10% Pd/C catalyst + H2, methanol, 0–20°C, 36h | Catalytic hydrogenation (amination) | ~66 | Produces ethyl 4-aminocyclohexanecarboxylate |
| 4 | Isonicotinamide + n-BuLi in THF, -55 to -65°C; then + ethyl 4-oxocyclohexanecarboxylate | Metalation and nucleophilic addition | Not specified | Prepares diacid intermediate for cyclization |
| 5 | Free base + HCl in ethanol/methanol | Salt formation | Quantitative | Formation of hydrochloride salt for isolation |
Research Findings and Analysis
- The use of trimethylsulfoxonium iodide with potassium tert-butoxide in DMSO is a reliable method to generate spirocyclic intermediates essential for the tetraaza ring construction.
- Low-temperature metalation with n-butyllithium enables selective functionalization of aromatic amides, facilitating subsequent ring closure.
- Catalytic hydrogenation with palladium on carbon under ammonia atmosphere effectively introduces amino groups, crucial for pyrrolidinyl ring formation.
- Chromatographic purification is necessary to separate cis/trans isomers and obtain the desired stereochemistry, which influences biological activity.
- The overall yields for each step range from moderate to good (around 60–70%), typical for complex heterocyclic syntheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
